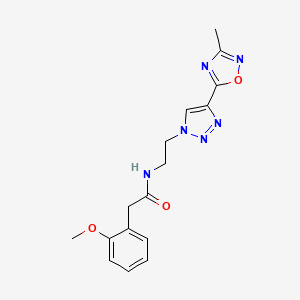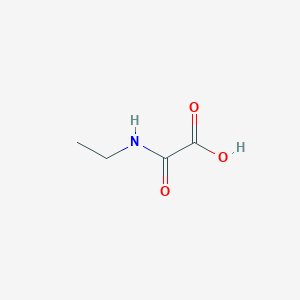
4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the chemical formula C5H5N. This particular compound features multiple pyridine rings and a piperidine ring, making it a molecule of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-4-yl)methyl)-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one” typically involves multi-step organic synthesis. The process may include:
Formation of the pyridine rings: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.
Functional group modifications: Hydroxylation and methylation reactions are used to introduce the hydroxyl and methyl groups, respectively.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to speed up reactions.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
This compound can be used in various fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Applications in materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve:
Binding to receptors: Interacting with specific proteins or enzymes.
Modulating pathways: Affecting biochemical pathways within cells.
Chemical reactivity: Undergoing chemical reactions that produce biologically active species.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine ring structures.
Piperidine derivatives: Compounds featuring the piperidine ring.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propiedades
IUPAC Name |
4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-4-ylmethyl]-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-17-7-12-27(13-8-17)23(20-5-10-25-11-6-20)22-21(29)14-18(2)28(24(22)30)16-19-4-3-9-26-15-19/h3-6,9-11,14-15,17,23,29H,7-8,12-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGYRBKDKKUAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CC4=CN=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2631943.png)
![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2631947.png)







![N-(2-chlorobenzyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2631962.png)
![4-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2631963.png)
